molecular formula C6H4F3N B1319512 2-(Difluoromethyl)-6-fluoropyridine CAS No. 387398-49-4

2-(Difluoromethyl)-6-fluoropyridine

Cat. No.: B1319512
CAS No.: 387398-49-4
M. Wt: 147.1 g/mol
InChI Key: TWYOANJAACUDQE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-fluoropyridine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-6-fluoropyridine typically involves the introduction of difluoromethyl and fluorine groups into a pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents under mild conditions. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale difluoromethylation reactions using metal-based catalysts. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-6-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to ensure the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyridine derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds .

Scientific Research Applications

2-(Difluoromethyl)-6-fluoropyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: It is used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor to pharmaceuticals.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-6-fluoropyridine involves its interaction with various molecular targets and pathwaysThis can lead to increased potency and selectivity in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-6-fluoropyridine include other fluorinated pyridines, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. The position of the difluoromethyl and fluorine groups on the pyridine ring can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

2-(difluoromethyl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYOANJAACUDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593780
Record name 2-(Difluoromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387398-49-4
Record name 2-(Difluoromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethyl)-6-fluoropyridine
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